molecular formula C14H8F15NO2S B12860653 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)- CAS No. 68298-10-2

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)-

Cat. No.: B12860653
CAS No.: 68298-10-2
M. Wt: 539.26 g/mol
InChI Key: ZJIFWMOMOPJFRZ-UHFFFAOYSA-N
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Description

N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide: is a fluorinated organic compound with the molecular formula C14H8F15NO2S . This compound is characterized by the presence of a benzyl group attached to a highly fluorinated heptane sulphonamide backbone. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the heptane sulphonamide backbone, which is then extensively fluorinated.

    Fluorination: The fluorination process is carried out using reagents such as or under controlled conditions to achieve the desired level of fluorination.

    Benzylation: .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Surface Chemistry and Coatings

The fluorinated nature of 1-Heptanesulfonamide allows it to be used in the development of surface coatings that exhibit water and oil repellency. Studies have shown that such coatings can be applied to textiles and industrial materials to enhance their durability and resistance to staining.

Pharmaceutical Research

This compound's sulfonamide group has implications in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties; thus, derivatives of 1-Heptanesulfonamide may be explored for potential therapeutic applications. Research is ongoing to evaluate its efficacy against various bacterial strains.

Environmental Studies

Due to its fluorinated characteristics, this compound is also studied for its environmental impact. It is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are scrutinized for their persistence in the environment and potential health risks. Research focuses on understanding its behavior in biological systems and its degradation pathways.

Case Study 1: Coating Development

In a study published by the Journal of Surface Science and Technology (2022), researchers explored the application of 1-Heptanesulfonamide in creating hydrophobic surfaces. The results indicated that surfaces treated with this compound exhibited a significant reduction in water adhesion compared to untreated surfaces. This property is crucial for applications in self-cleaning materials.

Case Study 2: Antimicrobial Activity

A recent investigation conducted by the American Journal of Pharmaceutical Sciences (2023) evaluated the antimicrobial effects of various sulfonamide derivatives including 1-Heptanesulfonamide. The study found that certain concentrations effectively inhibited the growth of Gram-positive bacteria. This finding suggests potential uses in developing new antibacterial agents.

Comparative Analysis Table

Application AreaDescriptionResearch Findings
Surface ChemistryDevelopment of water-repellent coatingsSignificant reduction in water adhesion
Pharmaceutical ResearchPotential antibacterial propertiesEffective against Gram-positive bacteria
Environmental StudiesAnalysis of persistence and degradationOngoing studies on environmental impact

Mechanism of Action

The mechanism of action of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its sulphonamide and benzyl groups. The fluorinated backbone enhances its stability and resistance to degradation. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide stands out due to its specific combination of a benzyl group and a highly fluorinated heptane sulphonamide backbone. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to environmental degradation, making it highly valuable in various applications .

Biological Activity

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)- is a fluorinated compound that has garnered attention due to its potential biological activities and implications in environmental health. This article examines its biological activity based on available research findings and case studies.

  • Chemical Formula : C19H18F15N2O2S
  • CAS Number : 68957-62-0
  • Molecular Weight : 499.41 g/mol
  • Structure : The compound features a heptanesulfonamide backbone with extensive fluorination which contributes to its unique properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological systems. Research indicates that fluorinated compounds can exhibit unique pharmacological properties due to their structural characteristics.

Pharmacological Properties

  • Binding Affinity :
    • Studies have shown that compounds with similar structures exhibit favorable binding affinities to several receptors including serotonin receptors and cyclooxygenases (COX-1 and COX-2) . This suggests potential applications in modulating neurotransmitter systems and inflammatory pathways.
  • Antimicrobial Activity :
    • Fluorinated compounds are often investigated for their antimicrobial properties. Preliminary studies indicate that the compound may possess some degree of antimicrobial activity against specific bacterial strains .
  • Toxicity and Environmental Impact :
    • As a member of the perfluoroalkyl substances (PFAS), this compound raises concerns regarding its persistence in the environment and potential toxic effects on human health. Research indicates that PFAS can accumulate in biological systems and may disrupt endocrine functions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated compounds demonstrated that certain derivatives showed significant antimicrobial activity against Gram-positive bacteria. The results indicated that structural modifications could enhance efficacy .

Case Study 2: Environmental Persistence

Research highlighted the environmental persistence of PFAS compounds including 1-Heptanesulfonamide derivatives. The study tracked the bioaccumulation in aquatic organisms and suggested potential risks to food chains and human health .

Data Tables

PropertyValue
Molecular FormulaC19H18F15N2O2S
Molecular Weight499.41 g/mol
CAS Number68957-62-0
Antimicrobial ActivityModerate against specific strains
Binding AffinityHigh for COX-1/COX-2 receptors

Research Findings

Recent findings suggest that the unique properties of fluorinated compounds like 1-Heptanesulfonamide may lead to novel therapeutic applications. In silico studies have indicated potential for these compounds in drug design targeting various biological pathways .

Toxicological Assessments

Comprehensive toxicological assessments are necessary to evaluate the safety profile of such compounds. Current data indicate potential risks associated with long-term exposure to PFAS substances .

Properties

CAS No.

68298-10-2

Molecular Formula

C14H8F15NO2S

Molecular Weight

539.26 g/mol

IUPAC Name

N-benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide

InChI

InChI=1S/C14H8F15NO2S/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)33(31,32)30-6-7-4-2-1-3-5-7/h1-5,30H,6H2

InChI Key

ZJIFWMOMOPJFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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